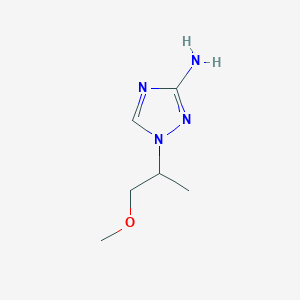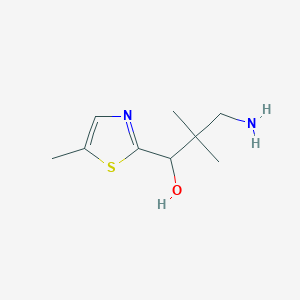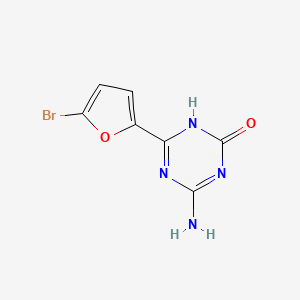
4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring fused with a brominated furan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the following steps:
Formation of the Furan Ring: The brominated furan moiety can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Triazine Ring Formation: The triazine ring can be formed by reacting cyanuric chloride with appropriate amines under basic conditions.
Coupling Reaction: The final step involves coupling the brominated furan with the triazine ring. This can be achieved through nucleophilic substitution reactions using suitable catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or Grignard reagents under appropriate conditions.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated furan moiety can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-6-(5-chlorofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(5-fluorofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(5-iodofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
Uniqueness
The uniqueness of 4-Amino-6-(5-bromofuran-2-YL)-2,5-dihydro-1,3,5-triazin-2-one lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine’s size and electronegativity can lead to different binding affinities and selectivities compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C7H5BrN4O2 |
|---|---|
Molekulargewicht |
257.04 g/mol |
IUPAC-Name |
4-amino-6-(5-bromofuran-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H5BrN4O2/c8-4-2-1-3(14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChI-Schlüssel |
ASPKCJSYWIZRLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Br)C2=NC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
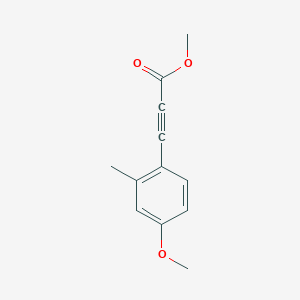
![Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13158713.png)
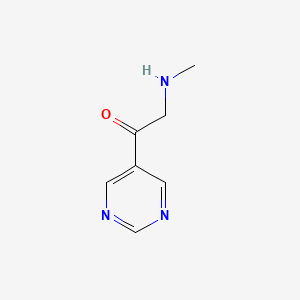

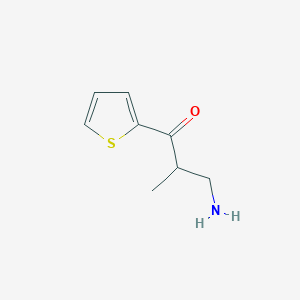

![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)
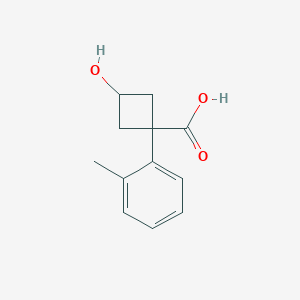
![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)
